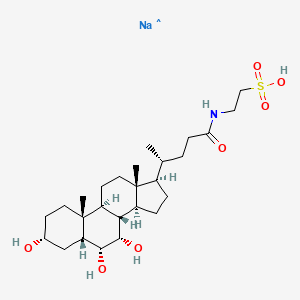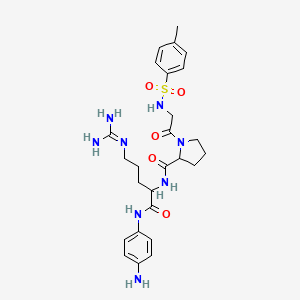![molecular formula C14H14N2O2 B12300635 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B12300635.png)
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-(5,6,7,8-tétrahydroimidazo[1,2-a]pyridin-6-yl)benzoïque est un composé hétérocyclique qui présente à la fois un cycle imidazo[1,2-a]pyridine et une fraction acide benzoïque. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 4-(5,6,7,8-tétrahydroimidazo[1,2-a]pyridin-6-yl)benzoïque implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la condensation de dérivés de la 5,6,7,8-tétrahydroimidazo[1,2-a]pyridine avec des dérivés de l'acide benzoïque sous reflux dans la présence de catalyseurs et de solvants appropriés . Les conditions réactionnelles comprennent souvent l'utilisation d'éthanol ou d'autres solvants polaires et peuvent nécessiter un chauffage pour obtenir le rendement souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements plus élevés et une rentabilité accrue, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-(5,6,7,8-tétrahydroimidazo[1,2-a]pyridin-6-yl)benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans diverses conditions.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
L'acide 4-(5,6,7,8-tétrahydroimidazo[1,2-a]pyridin-6-yl)benzoïque a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : Des recherches sont en cours pour explorer son utilisation comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-(5,6,7,8-tétrahydroimidazo[1,2-a]pyridin-6-yl)benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. Par exemple, il peut se lier à des enzymes bactériennes, perturbant leur fonction et conduisant à une activité antimicrobienne .
Mécanisme D'action
The mechanism of action of 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(5,6,7,8-tétrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile
- 5,6,7,8-tétrahydroimidazo[1,2-a]pyrazine
- (5,6,7,8-tétrahydroimidazo[1,2-a]pyridin-6-yl)méthanol
Unicité
L'acide 4-(5,6,7,8-tétrahydroimidazo[1,2-a]pyridin-6-yl)benzoïque est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des activités biologiques et une réactivité chimique distinctes. Sa combinaison du cycle imidazo[1,2-a]pyridine avec une fraction acide benzoïque en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-3-1-10(2-4-11)12-5-6-13-15-7-8-16(13)9-12/h1-4,7-8,12H,5-6,9H2,(H,17,18) |
Clé InChI |
RHTOEIQZKCDPAP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NC=CN2CC1C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
![2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B12300559.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)


![N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12300576.png)






